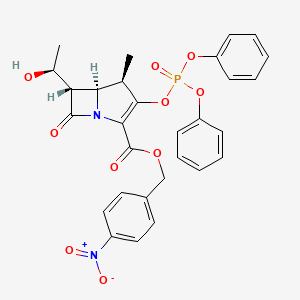
C29H27N2O10P
Overview
Description
The compound with the molecular formula C29H27N2O10P is known as beta-Methyl vinyl phosphate . It’s also referred to as MAP . This compound is used as an intermediate in the production of Meropenem, an antibiotic .
Molecular Structure Analysis
The molecular structure of beta-Methyl vinyl phosphate has been analyzed using X-ray powder diffraction . The unit-cell parameters and space group for this compound are reported as follows: a = 17.293 (4) Å, b = 6.142 (6) Å, c = 14.464 (8) Å, α = γ = 90°, β = 112.048 (0)°, unit-cell volume V = 1424.19 ų, Z = 2, and space group P 2 1 .
Physical and Chemical Properties Analysis
Beta-Methyl vinyl phosphate has a molecular weight of 594.51 . Its physical properties include a melting point of 129-131°C, a predicted boiling point of 722.4±60.0 °C, and a predicted density of 1.47±0.1 g/cm³ . It’s slightly soluble in chloroform and methanol .
Scientific Research Applications
Nanoparticle Synthesis
Advancements in nanoparticle synthesis have seen significant contributions from C29H27N2O10P-related research. This includes the development of novel materials pivotal to various industry and technology sectors, such as the electronics industry. The progression from vacuum tubes to diodes, transistors, and miniature chips has been partly facilitated by discoveries in semiconducting materials, including those related to this compound. The synergism between scientific discovery and technological development exemplifies the critical role of these materials in advancing nanoparticle synthesis (Cushing, Kolesnichenko, & O'Connor, 2004).
C1 Chemistry and Catalysis
The role of this compound in the chemistry and catalysis of C1 molecules, including methane, methanol, carbon monoxide, and carbon dioxide, is noteworthy. These molecules are crucial for current energy and chemical supplies and will likely gain importance due to the need to decarbonize fuels and mitigate global warming. The research includes both industrial and scientific developments, facilitated by improved analytical tools and computational modeling (Mesters, 2016).
Advanced Catalysis and Reaction Mechanisms
C1 catalysis, crucial for converting simple carbon-containing compounds into valuable chemicals and fuels, has seen remarkable progress due to this compound. This progress encompasses insights into reaction mechanisms, identification of active-site structures, development of highly efficient catalysts and reaction processes, and innovative reactor designs. Such advancements are significant in the context of rising oil prices and concerns over fossil fuel depletion (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Nanomaterial Safety
The safety of engineered nanomaterials containing this compound has been a public concern. Studies using Ag nanoparticles have shown that particle size and surface coating significantly affect cellular toxicity and the potential for acute versus sub-chronic lung injury. This understanding is crucial for assessing the safety of materials containing this compound in consumer products (Wang, Ji, Chang, Zhang, Wang, Liao, Lin, Meng, Li, Sun, Winkle, Pinkerton, Zink, Xia, & Nel, 2014).
Metal-Organic Frameworks in C1 Chemistry
Metal-organic frameworks (MOFs) involving this compound have shown promise in converting C1 molecules like CO, CO2, and CH4 into clean fuels and high-value chemicals. These materials face challenges due to the inert nature of C1 molecules. MOF-based heterogeneous catalysts have been extensively researched for their reactivity, reaction mechanisms, and design, providing insights into converting C1 compounds efficiently (Cui, Zhang, Hu, & Bu, 2019).
Covalent Frameworks and Their Applications
C2N, a covalent framework related to this compound, has garnered interest due to its high polarity and stability. It complements carbon and classical carbon nitride in applications such as catalysis, environmental science, energy storage, and biotechnology. Research on C2N has explored its preparation methods, structure-property relationships, and applications in various technologies (Tian, López‐Salas, Liu, Liu, & Antonietti, 2020).
Mechanism of Action
Target of Action
The compound C29H27N2O10P, also known as beta-Methyl vinyl phosphate (MAP), is an advanced carbapenem intermediate used in the preparation of various antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes. By inhibiting these enzymes, the compound prevents the bacteria from forming a functional cell wall, which is crucial for their survival.
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway. When beta-Methyl vinyl phosphate (MAP) inhibits the enzymes involved in this pathway, it disrupts the formation of peptidoglycan, a major component of the bacterial cell wall. This disruption affects the downstream effects of the pathway, including cell wall cross-linking and overall cell wall structure and function .
Pharmacokinetics
The pharmacokinetics of beta-Methyl vinyl phosphate (MAP) involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of the action of beta-Methyl vinyl phosphate (MAP) is the disruption of the bacterial cell wall structure. This disruption leads to cell lysis and the eventual death of the bacteria. Therefore, this compound has a bactericidal effect, making it effective in the treatment of bacterial infections .
Action Environment
The action of beta-Methyl vinyl phosphate (MAP) can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, factors such as pH and temperature can also impact the compound’s action. It’s also worth noting that the compound should be stored long-term at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Beta-Methyl vinyl phosphate plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the preparation of p-nitrobenzyl (4R,5R,6S)-3-diphenylphosphoryloxy-6-®-1-hydroxyethyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, an intermediate in the synthesis of carbapenem antibiotics . The interactions primarily involve the formation of phosphoester bonds, which are critical for the stability and functionality of the resulting antibiotic compounds.
Cellular Effects
Beta-Methyl vinyl phosphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of carbapenem antibiotics means it indirectly impacts bacterial cell wall synthesis, leading to the inhibition of bacterial growth and proliferation . This compound’s interaction with bacterial enzymes disrupts their normal function, thereby exerting its antibacterial effects.
Molecular Mechanism
The molecular mechanism of beta-Methyl vinyl phosphate involves its binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in the synthesis of carbapenem antibiotics, facilitating the formation of key intermediates through phosphoester bond formation . This process involves enzyme inhibition or activation, depending on the specific biochemical pathway. Additionally, beta-Methyl vinyl phosphate can influence gene expression by interacting with regulatory proteins, thereby modulating the synthesis of essential biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Methyl vinyl phosphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function, particularly in in vitro studies, indicate that it can lead to sustained inhibition of bacterial growth, making it a valuable compound in antibiotic synthesis.
Dosage Effects in Animal Models
The effects of beta-Methyl vinyl phosphate vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, there may be toxic effects, including potential damage to host tissues. These dosage-dependent effects are crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
Beta-Methyl vinyl phosphate is involved in several metabolic pathways, particularly those related to antibiotic synthesis. It interacts with enzymes such as carbapenem synthase, facilitating the formation of carbapenem antibiotics . These interactions influence metabolic flux and metabolite levels, ensuring the efficient production of the desired antibiotic compounds.
Transport and Distribution
Within cells and tissues, beta-Methyl vinyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target sites, such as bacterial cells . The compound’s distribution is critical for its effectiveness in inhibiting bacterial growth and ensuring the successful synthesis of antibiotics.
Subcellular Localization
Beta-Methyl vinyl phosphate is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with enzymes involved in antibiotic synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper function and activity within the cell.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-APTYZTEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




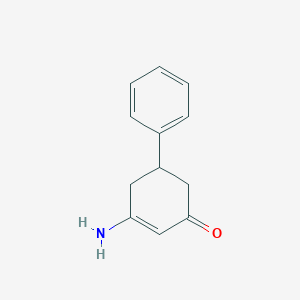
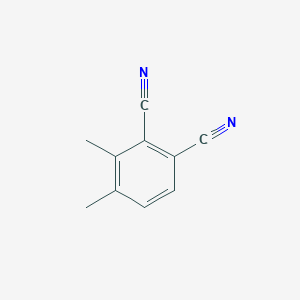


![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)
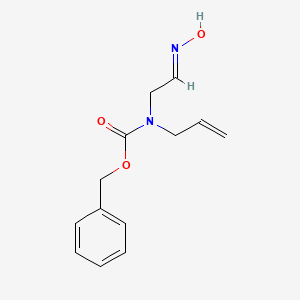
![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)
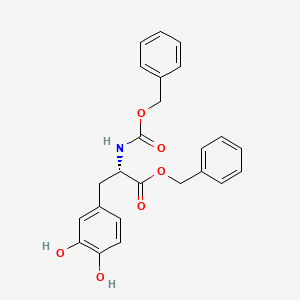

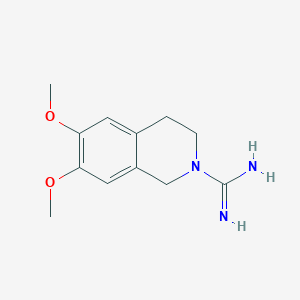
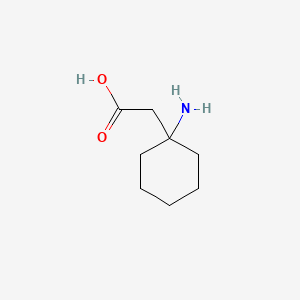
![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)
